molecular formula C13H17NO3 B012629 Ethyl 4-morpholinobenzoate CAS No. 19614-15-4

Ethyl 4-morpholinobenzoate

Cat. No.: B012629
CAS No.: 19614-15-4
M. Wt: 235.28 g/mol
InChI Key: FIZDMLRNYDAKPW-UHFFFAOYSA-N
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Description

Ethyl 4-morpholinobenzoate: is an organic compound with the molecular formula C₁₃H₁₇NO₃ . It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the para position of the benzene ring is substituted with a morpholine ring. This compound is primarily used in research and development within the fields of medicinal chemistry and organic synthesis.

Scientific Research Applications

Chemistry:

  • Ethyl 4-morpholinobenzoate is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology and Medicine:

  • In medicinal chemistry, it serves as an intermediate in the synthesis of various bioactive molecules. It is also studied for its potential pharmacological properties.

Industry:

  • The compound is used in the development of new materials and as a reagent in chemical research.

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet .

Future Directions

For more detailed information, refer to the relevant peer-reviewed papers and technical documents .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for ethyl 4-morpholinobenzoate typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

      Reagents and Conditions: Ethyl 4-morpholinobenzoate can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

      Products: These reactions can lead to the formation of various substituted morpholine derivatives.

  • Oxidation and Reduction Reactions:

      Reagents and Conditions: The compound can be oxidized or reduced under specific conditions to yield different functional groups on the benzene ring or the morpholine ring.

      Products: Major products include oxidized or reduced derivatives of the original compound.

Mechanism of Action

Mechanism:

  • The exact mechanism of action of ethyl 4-morpholinobenzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Molecular Targets and Pathways:

  • The compound can act on various biological pathways, depending on its structural modifications and the nature of the target molecule.

Comparison with Similar Compounds

  • Ethyl 4-piperidinobenzoate:

    • Similar structure but with a piperidine ring instead of a morpholine ring.
    • Used in similar applications but may have different pharmacological properties.
  • Ethyl 4-pyrrolidinobenzoate:

    • Contains a pyrrolidine ring instead of a morpholine ring.
    • Also used in organic synthesis and medicinal chemistry.

Uniqueness:

  • Ethyl 4-morpholinobenzoate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties that differ from its analogs.

Properties

IUPAC Name

ethyl 4-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-17-13(15)11-3-5-12(6-4-11)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZDMLRNYDAKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376968
Record name Ethyl 4-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19614-15-4
Record name Ethyl 4-(4-morpholinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19614-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of morpholine (12 g, 0.14 mol) and ethyl 4-fluorobenzoate (8 g, 0.04 mol) is heated at 120° C. The conversion of the 4-fluorobenzoate is complete after 24 hours. Water (10 ml) is than added into the reaction mixture. The precipitate is filtered off, washed with water and dried under vacuum (30° C.) to give 9.2 g of pure 4-(4-morpholinyl) benzoic acid ethyl ester after recrystallisation from aqueous ethanol (50%, v/v). Yield: 89%. m.p. 82-83° C.; MS 235 (100, M+); H1 NMR (CDCl3): δ 7.93 (d, 21H), 6.86 (dd, 2H), 4.33 (q, 2H), 3.85 (t, 4H), 3.28 (t, 4H), 1.37 (t, 311); C13 NMR (CDCl3): δ 166.57, 154.14, 131.14, 120.70, 113.46, 66.60, 60.39, 47.75, 14.40.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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